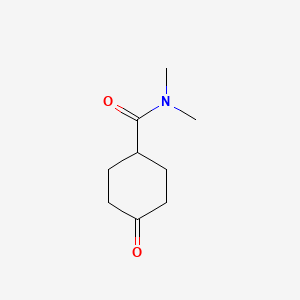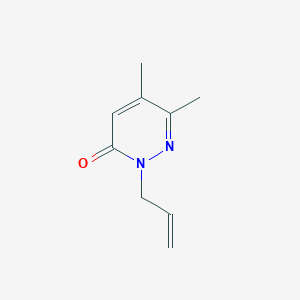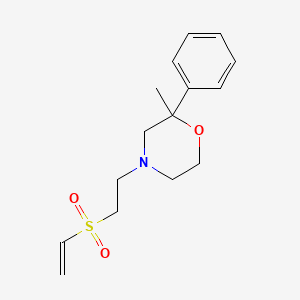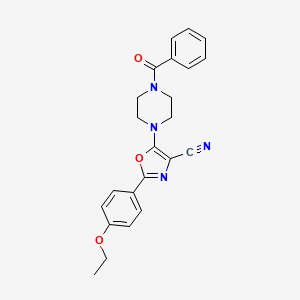
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
Wirkmechanismus
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide selectively blocks the adenosine A1 receptor, which is widely distributed in the brain, heart, and other organs. Adenosine A1 receptor activation has been shown to have various physiological effects, including reducing heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, this compound can modulate these effects and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce infarct size in the heart and brain, decrease neuronal damage in Parkinson's disease models, and reduce pain sensitivity in animal models of chronic pain. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide has several advantages as a research tool. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors. This compound is also stable and easy to use in laboratory experiments. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide. One area of interest is its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. Another area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and potency. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on adenosine A1 receptors and its downstream effects on physiological processes.
Synthesemethoden
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide can be synthesized through a multi-step process starting from cycloheptanone and 3,3-diphenylpropylamine. The key step involves the reaction between the amine and oxalyl chloride to form the oxalamide. The final product is obtained through cyclization of the oxalamide with phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in reducing myocardial infarction, cerebral ischemia, and arrhythmias in animal models. This compound has also been studied for its potential therapeutic applications in Parkinson's disease, epilepsy, and pain management.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(24(28)26-21-15-9-1-2-10-16-21)25-18-17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2,(H,25,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOYOSNCQVJDHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

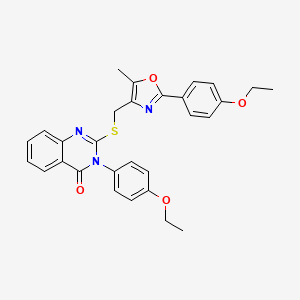
![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)

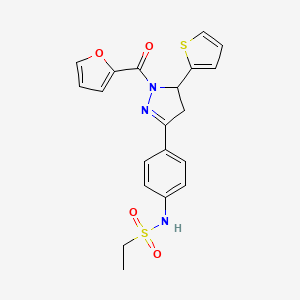
![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)
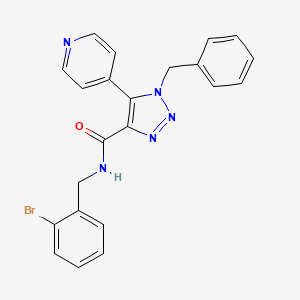
![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)
